molecular formula C24H25ClF3N3O3S B11082216 (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11082216
M. Wt: 528.0 g/mol
InChI Key: YPNOGBDVFPNWKW-UHFFFAOYSA-N
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Description

(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structural features, including a thiazinane ring, a butyl group, and various substituents such as chloro, trifluoromethyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, trifluoromethyl, and ethoxyphenyl groups are introduced through substitution reactions using specific reagents.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-propoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H25ClF3N3O3S

Molecular Weight

528.0 g/mol

IUPAC Name

3-butyl-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H25ClF3N3O3S/c1-3-5-12-31-21(32)14-20(22(33)29-15-6-9-17(10-7-15)34-4-2)35-23(31)30-16-8-11-19(25)18(13-16)24(26,27)28/h6-11,13,20H,3-5,12,14H2,1-2H3,(H,29,33)

InChI Key

YPNOGBDVFPNWKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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